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molecular formula C6H3N3 B3056768 1H-Pyrrole-2,4-dicarbonitrile CAS No. 74023-87-3

1H-Pyrrole-2,4-dicarbonitrile

Cat. No. B3056768
M. Wt: 117.11 g/mol
InChI Key: RYQGPAMUUQAEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

To a solution of ACN (15 mL) was added pyrrole (1.03 mL, 14.9 mmol) which was cooled in an ice/salt bath. Chlorosulfonyl isocyanate (2.73 mL, 31.3 mmol) was diluted in ACN (5 mL) and then added to the reaction dropwise over the following 30 min. The ice/salt bath was removed and the solution was allowed to warm to rt over the next 1.5 h. The solution was then cooled in an ice/salt bath and DMF (5.00 mL, 65.0 mmol) was slowly added via an addition funnel. The solution was allowed to slowly warm to rt over 17 h. The solution was cooled in an ice/salt bath and aq 1N NaOH (50 mL) was added followed by EtOAc (50 mL). The solution was transferred to a separatory funnel, and the organic layer was isolated and the aqueous layer was back extracted with EtOAc (2×). The collected organic was washed with aq saturated NaHCO3 followed by H2O (100 mL). The aqueous layers were back extracted with EtOAc (2×50 mL). The combined organic layers were collected, dried (MgSO4), concentrated onto silica gel, and purified by column chromatography (9:1 v/v CH2Cl2-EtOAc) to afford 1.28 g of the above compound as a white solid (10.9 mmol, yield 73%). 1H-NMR (DMSO-d6) δ 13.29 (br s, 1H), 8.00 (s, 1H), 7.49 (s, 1H); LCMS RT=1.65 min.
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1.03 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.ClS([N:10]=[C:11]=O)(=O)=O.[CH3:13][N:14](C=O)C.[OH-].[Na+]>C(#N)C.CCOC(C)=O>[NH:1]1[CH:5]=[C:4]([C:13]#[N:14])[CH:3]=[C:2]1[C:11]#[N:10] |f:3.4|

Inputs

Step One
Name
Quantity
2.73 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.03 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/salt bath
ADDITION
Type
ADDITION
Details
added to the reaction dropwise over the following 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ice/salt bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice/salt bath
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt over 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice/salt bath
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with EtOAc (2×)
WASH
Type
WASH
Details
The collected organic was washed with aq saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back extracted with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (9:1 v/v CH2Cl2-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC(=C1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.9 mmol
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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